molecular formula C84H136N28O27 B1679734 Protein kinase inhibitor peptide CAS No. 128022-93-5

Protein kinase inhibitor peptide

货号: B1679734
CAS 编号: 128022-93-5
分子量: 1970.2 g/mol
InChI 键: ZLKNTGQAQQSIFV-HQAKDUOCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Protein kinase inhibitor peptide corresponds to the inhibitory domain of the heat-stable protein kinase inhibitor.

科学研究应用

Cancer Research

Protein kinase inhibitor peptides are extensively utilized in cancer studies due to their ability to modulate signaling pathways associated with tumor growth and survival.

  • Inhibition of Protein Kinase A : The endogenous protein kinase inhibitor peptide (PKI) is primarily known for its role as a specific inhibitor of protein kinase A (PKA). Research has demonstrated that PKI can redirect G protein-coupled receptor (GPCR) signaling towards promoting cell growth in cancer cells, highlighting its potential as a therapeutic target in oncology .
  • Facilitation of Other Kinases : Interestingly, studies have shown that at certain concentrations, PKI can also enhance the activity of several isoforms of protein kinase C (PKC) and other kinases like p70S6K and ROCK1. This dual functionality suggests that PKIs may act as molecular switches that could be leveraged to manipulate signaling pathways in cancer therapy .

Neuroscience

In neurobiology, PKIs are used to explore the modulation of neuronal signaling pathways.

  • Modulation of cAMP-dependent Protein Kinase : PKIs play a significant role in regulating cAMP-dependent protein kinase functions, which are crucial for various neuronal processes. The ability of PKIs to inhibit PKA has been used to study synaptic plasticity and memory formation .
  • Potential Therapeutic Applications : Given their role in modulating neuronal signaling, PKIs may have therapeutic implications for neurodegenerative diseases and psychiatric disorders by restoring normal signaling pathways disrupted in these conditions.

Therapeutic Development

The development of PKIs as therapeutic agents is a growing area of interest.

  • Drug Design : The specificity of PKIs for particular kinases makes them attractive candidates for drug design. For instance, cyclic peptides have been developed to selectively inhibit various kinases involved in disease processes . These inhibitors can potentially lead to new treatments for conditions such as cancer and metabolic disorders.
  • Combination Therapies : There is ongoing research into using PKIs in combination with other therapies to enhance treatment efficacy. For example, combining PKIs with traditional chemotherapeutics could improve outcomes by simultaneously targeting multiple pathways involved in tumor growth and resistance .

Table 1: Summary of Key Studies Involving Protein Kinase Inhibitor Peptides

StudyFocusFindings
Hoy et al., 2020Cancer Cell SignalingDemonstrated that PKI redirects GPCR signals towards cell growth; implicates potential for targeted cancer therapies.
PMC7878667Kinase SpecificityExplored the effects of PKI on 55 kinases; revealed facilitation of multiple PKC isoforms at pharmacologically relevant concentrations.
Frontiers in Molecular BiosciencesPeptide-Based InhibitorsDiscussed the design and efficacy of cyclic peptides as selective inhibitors for various protein kinases involved in disease pathways.

Discussion on Findings

The findings from these studies underscore the versatility of protein kinase inhibitor peptides as both experimental tools and potential therapeutic agents. Their ability to selectively inhibit or facilitate kinase activity opens new avenues for understanding complex cellular signaling networks and developing targeted therapies.

属性

CAS 编号

128022-93-5

分子式

C84H136N28O27

分子量

1970.2 g/mol

IUPAC 名称

(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C84H136N28O27/c1-11-38(3)62(109-76(133)53(31-46-19-14-13-15-20-46)105-75(132)55(34-60(121)122)104-66(123)40(5)98-73(130)52(32-47-24-26-48(117)27-25-47)107-80(137)65(45(10)116)112-77(134)61(86)43(8)114)79(136)100-41(6)67(124)108-56(37-113)69(126)96-35-58(119)102-50(22-17-29-94-83(89)90)72(129)111-64(44(9)115)78(135)97-36-59(120)101-49(21-16-28-93-82(87)88)70(127)103-51(23-18-30-95-84(91)92)71(128)106-54(33-57(85)118)74(131)99-42(7)68(125)110-63(81(138)139)39(4)12-2/h13-15,19-20,24-27,38-45,49-56,61-65,113-117H,11-12,16-18,21-23,28-37,86H2,1-10H3,(H2,85,118)(H,96,126)(H,97,135)(H,98,130)(H,99,131)(H,100,136)(H,101,120)(H,102,119)(H,103,127)(H,104,123)(H,105,132)(H,106,128)(H,107,137)(H,108,124)(H,109,133)(H,110,125)(H,111,129)(H,112,134)(H,121,122)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t38-,39-,40-,41-,42-,43+,44+,45+,49-,50-,51-,52-,53-,54-,55-,56-,61-,62-,63-,64-,65-/m0/s1

InChI 键

ZLKNTGQAQQSIFV-HQAKDUOCSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)N

规范 SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)N

外观

Solid powder

Key on ui other cas no.

128022-93-5

纯度

>98% (or refer to the Certificate of Analysis)

序列

TTYADFIASGRTGRRNAI

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

Protein kinase inhibitor peptide;  PKIP; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。